Stereochemical Integrity: Enantiomeric Purity Specifications and Optical Rotation Validation
The (S)-1-bromo-2-methylbutane product offered by major vendors is supplied with defined enantiomeric purity specifications that are verifiable by optical rotation measurement. The specific rotation [α]21/D is +4.5° (c = 5 in chloroform) for the pure (S)-enantiomer, with vendor specifications of 97–99% chemical purity by GC and confirmed stereochemical identity by FTIR . This contrasts with commercially available 'mixture of enantiomers, predominantly (S)' product grades with unspecified enantiomeric ratios (specified only as 95% chemical purity) .
| Evidence Dimension | Enantiomeric purity specification (optical rotation verification) |
|---|---|
| Target Compound Data | [α]21/D +4.5° (c = 5 in chloroform); 97–99% assay by GC; FTIR conformation |
| Comparator Or Baseline | 95% chemical purity, 'mixture of enantiomers, predominantly (S)' — no enantiomeric ratio specified |
| Quantified Difference | Target compound provides defined stereochemical identity (+4.5°) and FTIR confirmation; comparator lacks quantifiable enantiomeric purity specification |
| Conditions | Optical rotation measured at 21°C, c = 5 in chloroform; GC assay for chemical purity |
Why This Matters
For stereoselective synthesis where the (S)-enantiomer is the required starting material, only a product with defined and verifiable enantiomeric purity can guarantee the stereochemical outcome of subsequent transformations.
